

A Comparative Guide to TRPC Agonists: GSK1702934A vs. OAG

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Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between tool compounds is critical for designing effective experiments. This guide provides a detailed comparison of two commonly used transient receptor potential canonical (TRPC) channel agonists: the synthetic compound **GSK1702934A** and the cell-permeable diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG).

Executive Summary

GSK1702934A and OAG are both valuable tools for activating TRPC3 and TRPC6 channels, which are implicated in a variety of physiological processes, including cardiovascular function and neuronal signaling. While both compounds effectively activate these channels, they exhibit key differences in their selectivity, potency, and mechanism of action. **GSK1702934A** is a potent and selective synthetic activator of TRPC3 and TRPC6 channels. In contrast, OAG, a mimetic of the endogenous signaling molecule diacylglycerol, activates a broader range of TRPC channels, including TRPC3, TRPC6, and TRPC7. The choice between these agonists will depend on the specific experimental goals, with **GSK1702934A** offering greater selectivity for TRPC3/6, while OAG provides a tool to investigate the broader family of DAG-sensitive TRPC channels.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for **GSK1702934A** and OAG based on published experimental data.

Table 1: Potency of TRPC Channel Agonists (EC50 values)

Agonist	TRPC3	TRPC6	TRPC7
GSK1702934A	80 nM	440 nM	No significant activity reported
OAG	~5-100 μ M (varies by cell type and experimental conditions)	~50-100 μ M (varies by cell type and experimental conditions)[1]	Activates

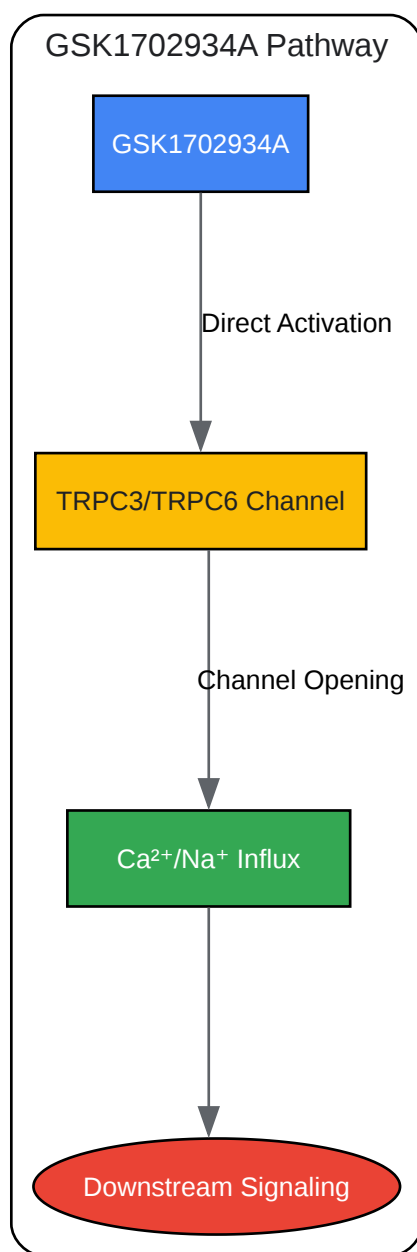
Note: EC50 values for OAG can vary significantly depending on the experimental system, including the cell line used, expression levels of the channel, and the specific assay methodology (e.g., electrophysiology vs. calcium imaging). The provided range reflects commonly reported effective concentrations.

Mechanism of Action and Signaling Pathways

Both **GSK1702934A** and OAG lead to the opening of TRPC3 and TRPC6 channels, resulting in an influx of cations, primarily Ca^{2+} and Na^{+} , into the cell. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, triggering downstream signaling cascades.

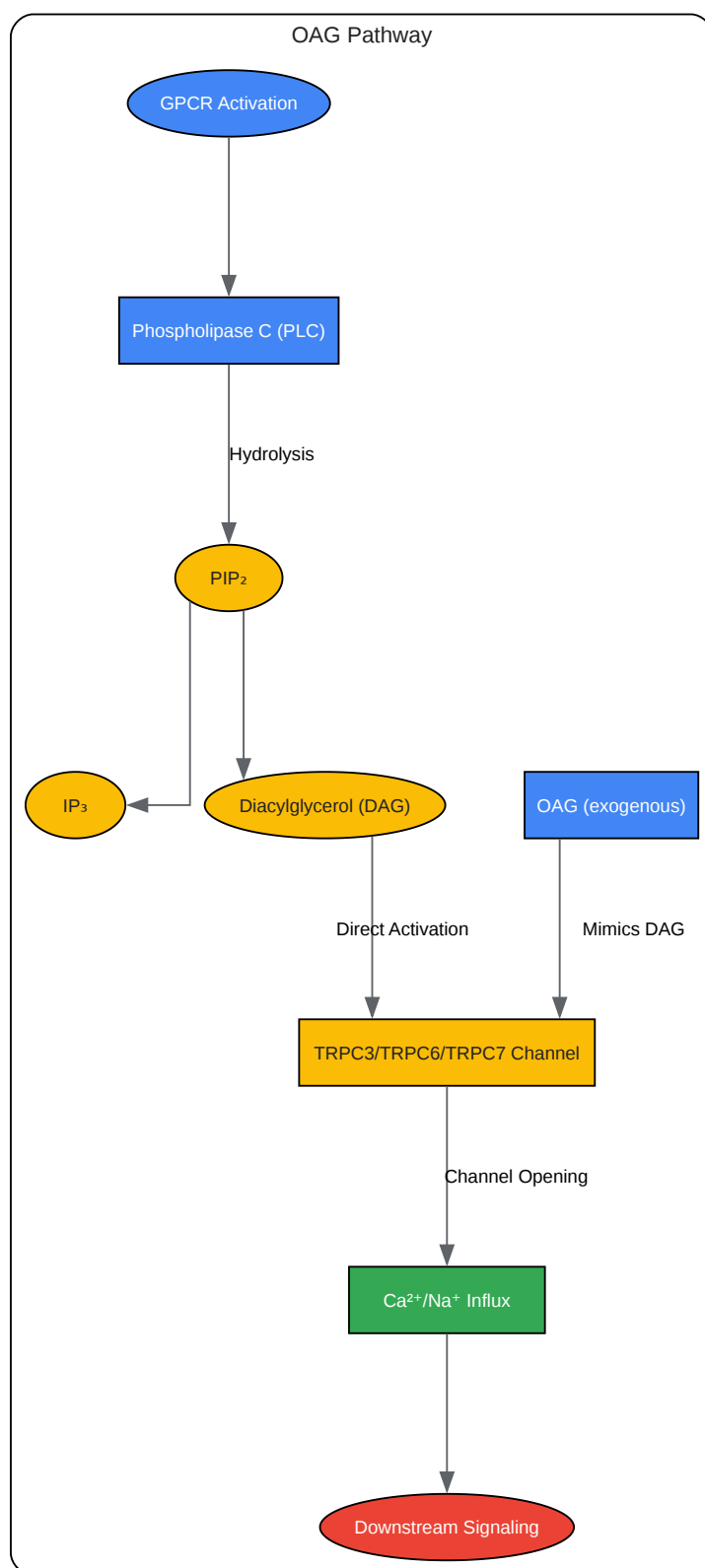
However, their direct mechanisms of activation differ. OAG, as a diacylglycerol analog, is thought to directly bind to a site on the TRPC3/6/7 channels, mimicking the action of endogenous DAG produced by phospholipase C (PLC) activation.[2] **GSK1702934A** also directly activates TRPC3/6 channels but through a distinct binding site, bypassing the need for PLC activation.

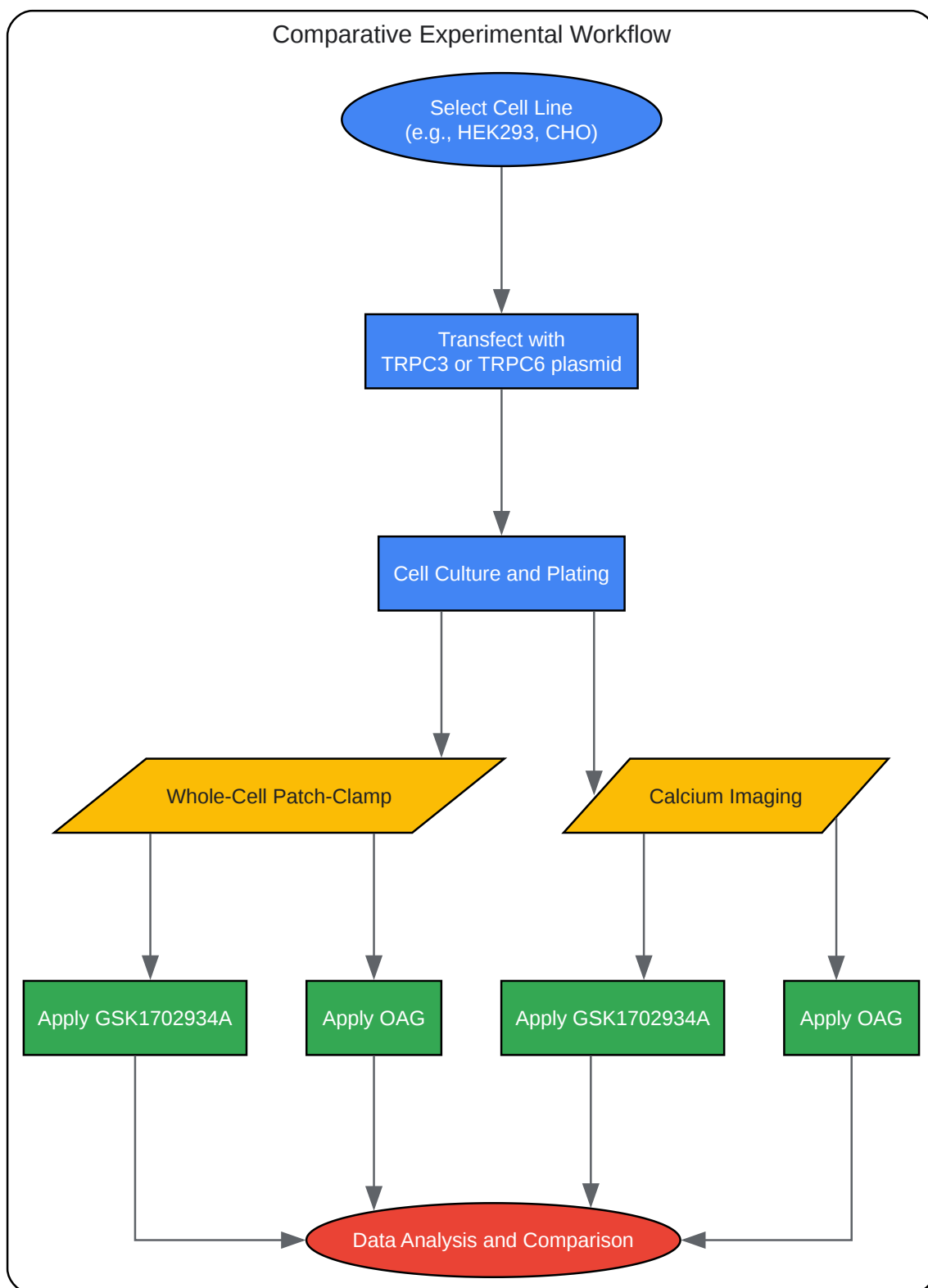
Below are diagrams illustrating the signaling pathways for TRPC3/6 activation by both agonists.



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Caption: **GSK1702934A** directly activates TRPC3/6 channels.





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